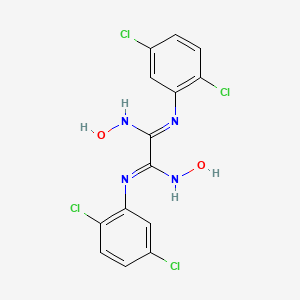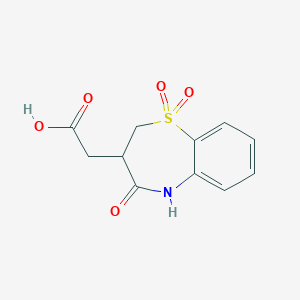
(1Z,2Z)-N~1~,N~2~-bis(2,5-dichlorophenyl)-N'~1~,N'~2~-dihydroxyethanediimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) is a synthetic organic compound characterized by the presence of two 2,5-dichlorophenyl groups and two imidamide groups attached to a dihydroxyethane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) typically involves the reaction of 2,5-dichlorophenylamine with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxylamine, ammonia.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, (Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, (Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) is investigated for its potential as an antimicrobial agent. Its activity against various bacterial and fungal strains is of particular interest for the development of new antibiotics.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and coatings. Its stability and reactivity make it suitable for applications in the production of high-performance materials.
作用機序
The mechanism of action of (Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, depending on the enzyme targeted.
類似化合物との比較
Similar Compounds
- N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE)
- N,N-BIS(2,4-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE)
- N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(UREA)
Uniqueness
(Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) is unique due to its specific (Z,Z) configuration, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
特性
分子式 |
C14H10Cl4N4O2 |
|---|---|
分子量 |
408.1 g/mol |
IUPAC名 |
1-N',2-N'-bis(2,5-dichlorophenyl)-1-N,2-N-dihydroxyethanediimidamide |
InChI |
InChI=1S/C14H10Cl4N4O2/c15-7-1-3-9(17)11(5-7)19-13(21-23)14(22-24)20-12-6-8(16)2-4-10(12)18/h1-6,23-24H,(H,19,21)(H,20,22) |
InChIキー |
BHKSLVDIUQCUGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)N=C(C(=NC2=C(C=CC(=C2)Cl)Cl)NO)NO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Benzenesulfonyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B11264406.png)
![Methyl 4-phenyl-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B11264412.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11264416.png)
![2-(3-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B11264427.png)
![N-(4-ethylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11264433.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B11264444.png)
![N-(4-methoxyphenyl)-3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide](/img/structure/B11264456.png)
![3-(4-Chlorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B11264461.png)
![2-(4-Bromobenzoyloxy)-5-[(E)-{[2-(naphthalen-2-yloxy)acetamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11264481.png)

![N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11264494.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B11264497.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11264502.png)
![ethyl 3-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B11264505.png)
